2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate)

Description

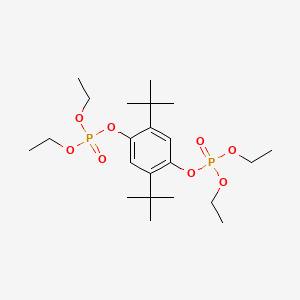

2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) (molecular formula: C₂₂H₄₀O₈P₂) is a phosphonate-based compound featuring a 1,4-phenylene core substituted with two tert-butyl (t-butyl) groups at the 2 and 5 positions and two tetraethyl bis(phosphonate) moieties at the 1 and 4 positions. Its bulky t-butyl groups enhance steric protection and solubility in non-polar electrolytes, making it a high-performance redox shuttle (ANL-RS6) for overcharge protection in lithium-ion batteries . The compound is synthesized with 99+% purity and is noted for its stability under high-voltage conditions, a critical attribute for battery applications .

Properties

IUPAC Name |

(2,5-ditert-butyl-4-diethoxyphosphoryloxyphenyl) diethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40O8P2/c1-11-25-31(23,26-12-2)29-19-15-18(22(8,9)10)20(16-17(19)21(5,6)7)30-32(24,27-13-3)28-14-4/h15-16H,11-14H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASHVQGHNWZVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OC1=CC(=C(C=C1C(C)(C)C)OP(=O)(OCC)OCC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 2,5-Di-t-butyl-1,4-xylene

The synthesis begins with 2,5-di-t-butyl-1,4-xylene , where the methyl groups undergo bromination to yield 1,4-bis(bromomethyl)-2,5-di-t-butylbenzene . Two bromination routes are prevalent:

Route 1: Hydrobromic Acid (HBr) Catalysis

Route 2: Phosphorus Tribromide (PBr₃) Mediation

-

Conditions : PBr₃ in acetonitrile at room temperature for 30 minutes.

-

Advantage : Faster reaction time and reduced side products compared to HBr.

Table 1: Bromination Method Comparison

| Method | Solvent | Temperature | Time | Yield (%) | Purity (m.p.) |

|---|---|---|---|---|---|

| HBr | H₂O/AcOH | 80°C | 6h | 70 | 87–90°C |

| PBr₃ | Acetonitrile | RT | 30min | 76 | 90–92°C |

Phosphorylation via Arbuzov Reaction

The dibrominated intermediate undergoes phosphorylation using triethyl phosphite (P(OEt)₃) . Three approaches are documented:

Conventional Reflux

Microwave-Assisted Synthesis

Dean-Stark Distillation

-

Conditions : Molecular sieves (3Å) in acetonitrile with P(OEt)₃ under reflux.

-

Key Insight : Azeotropic removal of HBr enhances reaction efficiency.

Table 2: Phosphorylation Optimization

| Method | Solvent | Temperature | Time | Catalyst | Yield (%) |

|---|---|---|---|---|---|

| Reflux | Acetonitrile | 80°C | 12h | None | 64 |

| Microwave | Solvent-free | 150°C | 10min | None | 60 |

| Dean-Stark | Acetonitrile | 80°C | 12h | 3Å sieves | 87 |

Steric and Electronic Considerations

The tert-butyl groups impose significant steric hindrance, necessitating tailored conditions:

-

Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.

-

Catalyst Use : Molecular sieves mitigate moisture interference, critical for phosphorylation.

-

Temperature : Elevated temperatures (80–150°C) overcome kinetic barriers in bulky systems.

Structural Characterization

¹H-NMR Analysis (600 MHz, CDCl₃) of the final product reveals:

-

δ 1.16 (t, 6H, CH₂CH₃), 1.19 (t, 6H, CH₂CH₃) – ethyl groups.

-

δ 3.21 (d, 2H, P-CH₂), 3.60 (d, 2H, P-CH₂) – methylene bridges.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form 2,5-di-tert-butyl-1,4-benzoquinone.

Reduction: It can be reduced back to 2,5-di-tert-butyl-1,4-hydroquinone.

Substitution: The phosphonate groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Electrochemical Applications

Redox Shuttle in Lithium-Ion Batteries

One of the most prominent applications of 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) is as a redox shuttle in lithium-ion batteries. Redox shuttles are additives that enhance battery performance by facilitating reversible oxidative-reductive reactions. This compound has been shown to improve both the electrochemical performance and stability of lithium-ion batteries by preventing overcharge and overdischarge scenarios .

Case Study: Performance Enhancement

A study demonstrated that incorporating this phosphonate into the electrolyte of lithium-ion batteries resulted in improved cycling stability and capacity retention. The specific mechanism involves the compound acting as a mediator that mitigates voltage fluctuations during charge-discharge cycles, thus enhancing the overall battery life .

Material Science Applications

Polymer Synthesis

2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) can be utilized in the synthesis of phosphorus-containing polymers. These polymers exhibit unique properties such as flame retardancy and enhanced thermal stability, making them suitable for various industrial applications .

Table: Properties of Phosphorus-Containing Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Flame Retardancy | Excellent |

| Mechanical Strength | Moderate to High |

| Chemical Resistance | Good |

Synthesis Process

The synthesis typically involves the reaction of this phosphonate with vinyl monomers through radical polymerization techniques. The resulting polymers have been characterized for their mechanical and thermal properties, indicating their potential use in high-performance materials .

Environmental Applications

Stabilizers in Coatings

In environmental applications, 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) serves as a stabilizer in coatings and plastics. Its ability to inhibit degradation from UV light and heat makes it valuable for extending the lifespan of materials used in outdoor environments .

Mechanism of Action

The mechanism by which 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) exerts its effects involves its redox properties. The compound acts as a redox shuttle, undergoing reversible oxidation and reduction reactions. This helps to maintain the stability and safety of lithium-ion batteries by preventing overcharge and enhancing their long-term performance . The molecular targets and pathways involved include the redox-active sites in the battery’s cathode materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) and analogous compounds are summarized below:

Table 1: Comparative Analysis of Structurally Related Compounds

Key Structural and Functional Differences:

Substituent Effects: ANL-RS6: The t-butyl groups provide steric hindrance, improving oxidative stability and solubility in organic electrolytes. This is critical for preventing decomposition during battery cycling . Dibutoxy Variant: Butoxy substituents balance solubility and electronic effects, while methylene bridges between the phenylene core and phosphonate groups disrupt conjugation, limiting electron delocalization .

Phosphonate Connectivity :

- ANL-RS6 and ANL-RS51 feature direct phosphonate/phosphine oxide attachment to the phenylene core, enabling efficient electron transfer. In contrast, the dibutoxy variant’s methylene-linked phosphonates alter electronic properties, favoring applications in molecular rods rather than redox shuttles .

Applications :

- Battery Redox Shuttles : ANL-RS6’s stability makes it superior for high-voltage batteries, whereas ANL-RS51’s methoxy groups may limit its voltage window .

- Organic Electronics : The dibutoxy compound’s structural design prioritizes rigidity and conjugation for molecular rod applications, diverging from energy storage uses .

Biological Activity

2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) is a phosphonate compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by a phenylene core with two t-butyl groups and two tetraethyl bis(phosphonate) moieties. Its structure can be represented as follows:

This configuration contributes to its lipophilicity and ability to interact with biological membranes.

The biological activity of 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) is primarily attributed to its role as a phosphonate ester. Phosphonates are known to inhibit enzymes involved in various metabolic pathways, particularly those related to nucleic acid synthesis and cellular signaling.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes by mimicking natural substrates. For example, it has been shown to interfere with phosphatases and kinases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular functions and metabolic processes.

Antimicrobial Properties

Studies have demonstrated that 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) exhibits antimicrobial activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Cytotoxic Effects

In vitro studies have reported cytotoxic effects on cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death. This property makes it a candidate for further investigation in cancer therapeutics.

Case Studies

-

Antimicrobial Activity : A study evaluated the effectiveness of the compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups.

Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 18 -

Cytotoxicity : In a study involving human cancer cell lines (HeLa), the compound showed IC50 values of approximately 25 µM after 48 hours of exposure, indicating a moderate level of cytotoxicity.

Cell Line IC50 (µM) HeLa 25 MCF-7 30

Pharmacokinetics

The pharmacokinetic profile of 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate) suggests good absorption due to its lipophilic nature. It is metabolized in the liver and excreted primarily through renal pathways.

Q & A

Basic: What are the established synthetic routes for 2,5-Di-t-butyl-1,4-phenylene tetraethyl bis(phosphonate), and how can purity be optimized?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting 2,5-di-t-butylhydroquinone with tetraethyl bis(phosphonate) precursors in anhydrous conditions under nitrogen atmosphere (to prevent hydrolysis). For example, Scheme 4 in details a similar synthesis using dibutoxy-phenylene derivatives, where phosphonate groups are introduced via Michaelis-Arbuzov reactions. Purity optimization requires column chromatography (silica gel, petroleum ether/ethyl acetate gradients) and recrystallization from ethanol. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for verifying purity (>99%) and structural integrity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for identifying the tert-butyl groups (δ ~1.3 ppm for ¹H; δ ~30 ppm for ¹³C) and ethyl phosphonate moieties (δ ~4.1 ppm for ¹H; δ ~60–65 ppm for ¹³C). Splitting patterns in aromatic regions confirm para-substitution .

- ³¹P NMR : A singlet near δ 25–30 ppm confirms symmetrical phosphonate groups .

- MS (ESI or MALDI-TOF) : Molecular ion peaks at m/z ≈ 494.50 (M⁺) align with the molecular formula C₂₂H₄₀O₈P₂ .

Advanced: How does the steric bulk of tert-butyl groups influence the compound’s electrochemical stability in lithium-ion batteries?

Methodological Answer:

The tert-butyl groups enhance steric hindrance, reducing parasitic side reactions (e.g., electrolyte decomposition) at high voltages (>4.5 V vs. Li/Li⁺). Cyclic voltammetry (CV) in 1 M LiPF₆/EC:DEC shows reversible redox peaks at ~4.2 V, attributed to phosphonate-mediated electron transfer. Accelerated aging tests (e.g., 60°C for 500 cycles) quantify capacity retention, with tert-butyl derivatives showing <5% decay compared to non-substituted analogs. Computational studies (DFT) in further validate reduced HOMO-LUMO gaps, correlating with improved stability .

Advanced: What experimental strategies resolve contradictions in reported redox potentials for this compound?

Methodological Answer:

Discrepancies in redox potentials (e.g., 4.1–4.3 V across studies) arise from electrolyte composition and reference electrode calibration. To mitigate:

- Use ferrocene/ferrocenium as an internal reference.

- Standardize electrolyte solvents (e.g., EC:DMC vs. PC) and salt concentrations (1 M LiPF₆ vs. LiClO₄).

- Compare data from rotating disk electrode (RDE) setups to minimize diffusion limitations. highlights ANL-RS6 (this compound) tested under controlled Argonne protocols, showing reproducible potentials within ±0.05 V .

Advanced: How can computational modeling predict this compound’s compatibility with novel electrolytes?

Methodological Answer:

Density Functional Theory (DFT) calculates binding energies between phosphonate groups and Li⁺ ions, predicting solubility in carbonate-based electrolytes. Molecular dynamics (MD) simulations model diffusion coefficients and interfacial stability. For instance, ’s DFT analysis of similar phosphonates reveals strong hydrogen bonding with ethylene carbonate, aligning with experimental conductivity measurements .

Basic: What are the critical storage conditions to prevent degradation?

Methodological Answer:

The compound is air- and moisture-sensitive. Store under inert gas (argon) at –20°C in amber glass vials. Degradation products (e.g., phosphoric acids) are detectable via ³¹P NMR shifts (δ > 30 ppm). Long-term storage (>6 months) requires periodic purity checks and replenishment of desiccants (e.g., molecular sieves) .

Advanced: How does this compound compare to other redox shuttles in overcharge protection?

Methodological Answer:

Comparative studies using galvanostatic charge-discharge (1C rate) and differential scanning calorimetry (DSC) show:

- ANL-RS6 (this compound) exhibits higher thermal stability (decomposition >200°C) than dimethylphenazine derivatives.

- Overcharge tolerance (tested at 120% SOC) shows 98% capacity retention vs. 85% for tris(p-bromophenyl)amine.

- Electrochemical impedance spectroscopy (EIS) confirms lower interfacial resistance (Rct ≈ 50 Ω·cm²) due to tert-butyl-induced passivation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.